molecular formula C11H12N2OS B2833690 2-Methyl-5-[(2-methylphenyl)methoxy]-1,3,4-thiadiazole CAS No. 2201402-27-7

2-Methyl-5-[(2-methylphenyl)methoxy]-1,3,4-thiadiazole

Cat. No.: B2833690
CAS No.: 2201402-27-7
M. Wt: 220.29
InChI Key: TUURCRSJHSJYQD-UHFFFAOYSA-N
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Description

2-Methyl-5-[(2-methylphenyl)methoxy]-1,3,4-thiadiazole is an organic compound belonging to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing a five-membered ring composed of three carbon atoms, one nitrogen atom, and one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-[(2-methylphenyl)methoxy]-1,3,4-thiadiazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a hydrazine derivative with a thiocarbonyl compound. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions to facilitate the formation of the thiadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-[(2-methylphenyl)methoxy]-1,3,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield thiols or other reduced derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.

Scientific Research Applications

2-Methyl-5-[(2-methylphenyl)methoxy]-1,3,4-thiadiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methyl-5-[(2-methylphenyl)methoxy]-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-5-[(2-methylphenyl)methoxy]-1,3,4-oxadiazole: Similar structure but with an oxygen atom replacing the sulfur atom in the ring.

    2-Methyl-5-[(2-methylphenyl)methoxy]-1,3,4-triazole: Contains a nitrogen atom in place of the sulfur atom in the ring.

    2-Methyl-5-[(2-methylphenyl)methoxy]-1,3,4-pyrazole: Features a different arrangement of nitrogen atoms in the ring.

Uniqueness

2-Methyl-5-[(2-methylphenyl)methoxy]-1,3,4-thiadiazole is unique due to the presence of the sulfur atom in the thiadiazole ring, which imparts distinct chemical and biological properties. The sulfur atom can participate in specific interactions and reactions that are not possible with oxygen or nitrogen, making this compound valuable for certain applications.

Properties

IUPAC Name

2-methyl-5-[(2-methylphenyl)methoxy]-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c1-8-5-3-4-6-10(8)7-14-11-13-12-9(2)15-11/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUURCRSJHSJYQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1COC2=NN=C(S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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